molecular formula C19H17N3O3 B2784505 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide CAS No. 882079-28-9

2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide

Cat. No.: B2784505
CAS No.: 882079-28-9
M. Wt: 335.363
InChI Key: HUWKAHSNBYHOCY-UHFFFAOYSA-N
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Description

2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.366 g/mol . This compound is known for its unique structure, which includes a naphthylmethyl group and a nitrophenyl group connected through an acetamide linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide typically involves the reaction of 1-naphthylmethylamine with 2-nitrophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity .

Comparison with Similar Compounds

2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(21-17-10-3-4-11-18(17)22(24)25)13-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,20H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKAHSNBYHOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330095
Record name 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882079-28-9
Record name 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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